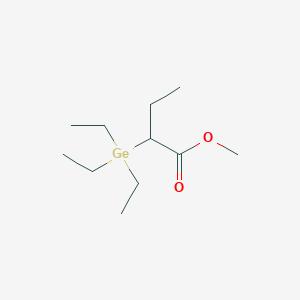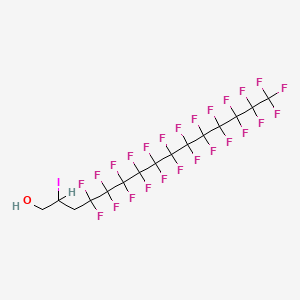
Naphthalen-2-ylmethyl Docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-ylmethyl Docosanoate is an organic compound that belongs to the ester class of chemicals. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and docosanoic acid, a long-chain fatty acid. This compound is known for its unique structural properties, which combine the aromatic characteristics of naphthalene with the long aliphatic chain of docosanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-ylmethyl Docosanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and docosanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-ylmethyl Docosanoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Naphthalen-2-ylmethanol and docosanol.
Substitution: Nitro-naphthalenes, halogenated naphthalenes, and other substituted derivatives.
Scientific Research Applications
Naphthalen-2-ylmethyl Docosanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying esterification reactions.
Biology: The compound is used in the study of lipid metabolism and the role of long-chain fatty acids in biological systems.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of Naphthalen-2-ylmethyl Docosanoate involves its interaction with lipid membranes. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethyl Docosanoate: Similar structure but with the ester linkage at a different position on the naphthalene ring.
Naphthalen-2-ylmethyl Hexadecanoate: Similar aromatic structure but with a shorter aliphatic chain.
Phenylmethyl Docosanoate: Similar long-chain ester but with a phenyl group instead of a naphthalene ring.
Uniqueness
Naphthalen-2-ylmethyl Docosanoate is unique due to its combination of an aromatic naphthalene ring and a long docosanoic acid chain. This structure imparts unique physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
84849-03-6 |
|---|---|
Molecular Formula |
C33H52O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl docosanoate |
InChI |
InChI=1S/C33H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-33(34)35-29-30-26-27-31-23-21-22-24-32(31)28-30/h21-24,26-28H,2-20,25,29H2,1H3 |
InChI Key |
UEIVKAARBVXUOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
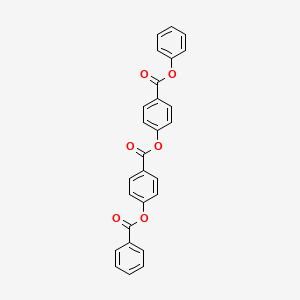


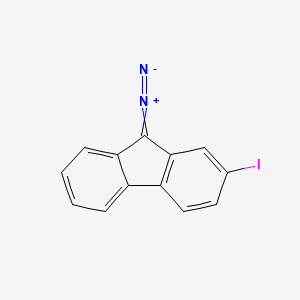
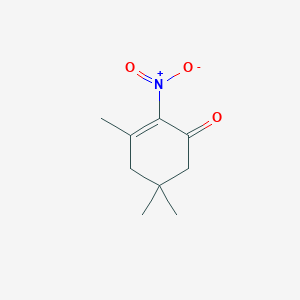

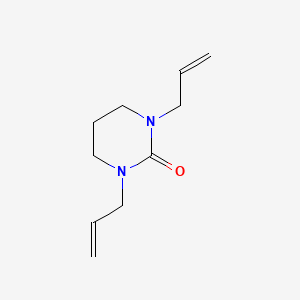


![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
